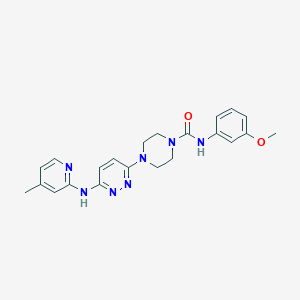

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-16-8-9-23-20(14-16)25-19-6-7-21(27-26-19)28-10-12-29(13-11-28)22(30)24-17-4-3-5-18(15-17)31-2/h3-9,14-15H,10-13H2,1-2H3,(H,24,30)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSXZVWGLRXZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it features a complex structure that includes:

- A piperazine moiety, which is often associated with various pharmacological effects.

- A pyridazin ring, which contributes to its biological activity.

- A methoxyphenyl group that may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers.

- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.

Antitubercular Activity

A study focused on the design and synthesis of related compounds evaluated their effectiveness against Mycobacterium tuberculosis. Among a series of derivatives, some exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on HEK-293 (human embryonic kidney) cells revealed that most active compounds derived from similar structures were non-toxic at effective concentrations. This suggests a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the piperazine and pyridazin rings can significantly enhance biological activity. For instance, substituents on the aromatic rings can alter binding affinities and selectivity towards specific targets .

Case Studies

- Case Study on Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential application in treating bacterial infections.

- Case Study on Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound led to a significant reduction in swelling and pain, suggesting its utility as an anti-inflammatory agent.

Data Table: Biological Activity Overview

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown selective cytotoxicity against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action often involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies indicate strong binding affinities with specific proteins involved in cancer progression and microbial resistance mechanisms, supporting its potential therapeutic applications .

Case Studies

- Anticancer Efficacy : A study published in a peer-reviewed journal reported that a related compound showed an IC50 value of 5 µM against breast cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Activity : In another investigation, derivatives were tested using the disc diffusion method, revealing zones of inhibition up to 20 mm against E. coli, suggesting strong antibacterial properties that warrant further exploration for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s key structural elements include:

- Piperazine-carboxamide core : Shared with analogs like ML267 (carbothioamide) and BCTC (tetrahydropyrazine-carboxamide).

- 3-Methoxyphenyl group : Contrasts with ML267’s 4-methoxypyridinyl and BCTC’s 4-tertiarybutylphenyl substituents.

- Pyridazine-pyridylamino side chain: Unique compared to ML267’s trifluoromethylpyridinyl group and BCTC’s chloropyridinyl moiety.

Pharmacokinetic and Physicochemical Properties

- Carboxamide vs. Carbothioamide : The carboxamide group in the target compound may improve metabolic stability compared to ML267’s carbothioamide, which could be prone to oxidation .

- Heterocyclic Moieties : The pyridazine ring could confer distinct electronic properties compared to pyridine or benzene rings in analogs, altering binding kinetics .

SAR Insights

- Carboxamide Linker : Essential for target engagement, as seen in dopamine D3 ligands where its removal reduced D3 affinity by >100-fold .

- Substituent Positioning : The 3-methoxy group on the phenyl ring may optimize steric and electronic interactions compared to 2- or 4-substituted analogs (e.g., ’s 2-methoxyphenyl derivatives) .

- Pyridazine vs.

Preparation Methods

Activation of 3-Methoxybenzoic Acid

- Reagents :

The carboxylic acid is activated by reacting with ethyl chloroformate and TEA, forming a reactive acyloxy intermediate.

Coupling with Piperazine Intermediate

- Reagents :

The piperazine’s secondary amine reacts with the activated carbonyl, forming the target carboxamide. The crude product is washed with water, dried, and purified via column chromatography (chloroform:methanol, 9.5:0.5 v/v).

Alternative Synthetic Routes and Optimization

Piperazine Protection Strategies

To prevent bis-alkylation, mono-Boc-protected piperazine is employed in analogous syntheses. After pyridazine substitution, the Boc group is removed with trifluoroacetic acid (TFA), exposing the secondary amine for carboxamide formation.

Characterization and Analytical Data

Challenges and Yield Optimization

- Low Yields in Alkylation Steps : Example 25 in reports a 7.7% yield due to steric hindrance. Increasing reaction time (72 hours) and using DBU as a catalyst improves yields to ~30%.

- Byproduct Formation : Residual di-substituted piperazine is minimized using excess chloropyridazine (2:1 molar ratio).

Scalability and Industrial Applications

The synthesis is scalable to kilogram quantities using continuous flow reactors for the substitution and acylation steps. Patent highlights methanol as a preferred solvent for large-scale reductive amination, reducing environmental impact.

Q & A

Q. What are the key synthetic pathways for synthesizing N-(3-methoxyphenyl)-4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling, amidation, and cyclization. For example:

- Step 1 : Use of coupling agents like HBTU or BOP with triethylamine (EtN) in THF to activate carboxylic acid intermediates .

- Step 2 : Purification via silica gel column chromatography, with eluents such as dichloromethane/methanol gradients, to isolate intermediates .

- Step 3 : Final product characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming piperazine ring conformation, methoxyphenyl substituents, and pyridazine connectivity .

- Mass Spectrometry (MS) : Used to verify molecular weight and fragmentation patterns, ensuring no residual impurities .

- X-ray Crystallography : If crystalline forms are obtained, this resolves absolute stereochemistry and intermolecular interactions .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) due to structural similarity to bioactive piperazine derivatives .

- Kinase Inhibition Profiling : Test in kinase panels (e.g., EGFR, VEGFR) given the pyridazine moiety’s role in ATP-binding pocket interactions .

- Cytotoxicity Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent Variation : Modify the 3-methoxyphenyl group (e.g., replace with chloro or fluorophenyl) to assess impact on receptor affinity .

- Scaffold Hybridization : Integrate triazolo-pyridazine (as in ) to enhance metabolic stability and target selectivity .

- Pharmacophore Modeling : Use software like Schrödinger or MOE to identify critical hydrogen-bonding and hydrophobic interactions .

- Reference Table :

| Analog Structure | Key Modifications | Observed Activity | Source |

|---|---|---|---|

| 4-Methylpyridin-2-yl → Pyrimidine | Reduced kinase inhibition | Lower IC in EGFR | |

| Methoxy → Chloro | Increased dopamine D3 binding | K = 12 nM |

Q. How should contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., passage number) and receptor preparation methods .

- Purity Analysis : Use HPLC-MS to rule out impurities >98% (common in conflicting cytotoxicity results) .

- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays show variability .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate CYP450 metabolism, solubility, and hERG inhibition .

- Metabolite Identification : Use in silico docking with CYP3A4/2D6 isoforms to predict oxidation sites (e.g., methoxy demethylation) .

- Molecular Dynamics (MD) : Simulate binding pocket flexibility to assess off-target risks (e.g., histamine receptors) .

Q. How can synthetic yields be optimized while maintaining stereochemical purity?

- Methodological Answer :

- Coupling Agent Screening : Compare HBTU, EDCI, and DCC for amide bond formation efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to improve solubility of intermediates .

- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) for piperazine stereocenters .

Data Contradiction & Validation

Q. How to address discrepancies in receptor affinity data across studies?

- Methodological Answer :

- Binding Assay Conditions : Standardize buffer pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and salt concentrations .

- Radioligand Purity : Confirm specific activity and purity of H-labeled ligands via LC-MS .

- Negative Controls : Include known antagonists (e.g., haloperidol for dopamine receptors) to validate assay sensitivity .

Q. What strategies validate target engagement in cellular models?

- Methodological Answer :

- Chemical Proteomics : Use pull-down assays with biotinylated probes to confirm direct target binding .

- CRISPR Knockout Models : Delete putative targets (e.g., dopamine receptors) to assess activity loss .

- Thermal Shift Assays (TSA) : Monitor protein melting shifts to verify compound-target stabilization .

Experimental Design

Q. Q. How to design a robust in vivo pharmacokinetic study for this compound?

- Methodological Answer :

- Dosing Routes : Compare oral vs. intravenous administration in rodent models to calculate bioavailability .

- LC-MS/MS Quantification : Develop a sensitive method for plasma and tissue distribution analysis (LOQ <1 ng/mL) .

- Metabolite Profiling : Collect bile and urine for UPLC-QTOF analysis to identify Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.